

Spectroscopic Profile of Benzyl Isocyanide: A Technical Guide

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Compound of Interest

Compound Name: Benzyl isocyanide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **benzyl isocyanide**, a versatile reagent in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the essential ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **benzyl isocyanide**.

^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3	br s	5H	Aromatic (C_6H_5)
~4.5	t	2H	Methylene (CH_2)

Note: Data is based on qualitative descriptions from established synthetic procedures. The aromatic protons are often observed as a complex multiplet, which may be reported as a broad singlet in lower resolution spectra.

¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Assignment
~157 (t)	Isocyanide (N≡C)
129-132	Aromatic (C ₆ H ₅)
~46 (t)	Methylene (CH ₂)

Note: The chemical shifts for the aromatic carbons and the methylene carbon are estimated based on data from substituted **benzyl isocyanide** derivatives. The isocyanide carbon typically appears as a triplet due to coupling with the adjacent nitrogen-14 nucleus.

Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
~2150	Very Strong	N≡C stretch
3095-2865	Medium-Weak	C-H stretch (aromatic and aliphatic)
~1600, ~1479	Medium	C=C stretch (aromatic)

Note: The prominent, very strong absorption band around 2150 cm⁻¹ is the most characteristic feature in the IR spectrum of an isocyanide.

Experimental Protocols

The following sections detail the methodologies for the synthesis of **benzyl isocyanide** and the acquisition of its spectroscopic data.

Synthesis of Benzyl Isocyanide

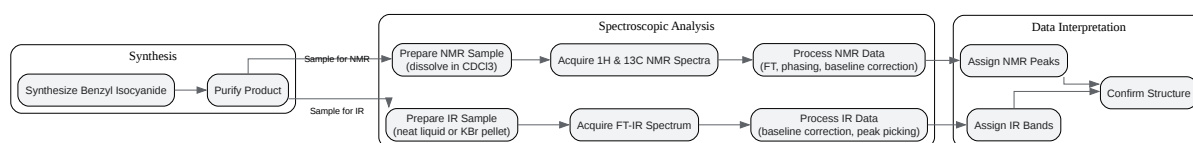
A common and effective method for the preparation of **benzyl isocyanide** is through the oxidation of 5-benzylaminotetrazole.

Procedure:

- 5-Benzylaminotetrazole is dissolved in a biphasic mixture of dichloromethane and a 10% aqueous sodium hydroxide solution.
- The mixture is cooled to 0°C.
- A solution of sodium hypobromite (NaOBr) in water is added dropwise with vigorous stirring over a period of 15 minutes.
- The organic layer is separated, and the aqueous phase is extracted multiple times with dichloromethane.
- The combined organic extracts are dried over anhydrous magnesium sulfate.
- The solvent is removed by distillation, and the crude **benzyl isocyanide** is purified by vacuum distillation.^[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a synthesized compound like **benzyl isocyanide**.



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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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